Dipentyl 2-benzylbutanedioate
Description
Dipentyl 2-benzylbutanedioate is a diester derived from butanedioic acid (succinic acid), where one hydroxyl group is esterified with a pentyl chain and the other with a benzyl-substituted pentyl group. Such esters are commonly used as plasticizers, solvents, or intermediates in organic synthesis.
Properties
CAS No. |
5859-32-5 |
|---|---|
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
dipentyl 2-benzylbutanedioate |
InChI |
InChI=1S/C21H32O4/c1-3-5-10-14-24-20(22)17-19(16-18-12-8-7-9-13-18)21(23)25-15-11-6-4-2/h7-9,12-13,19H,3-6,10-11,14-17H2,1-2H3 |
InChI Key |
UTJVOBIEEOLTSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CC(CC1=CC=CC=C1)C(=O)OCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipentyl 2-benzylbutanedioate typically involves the esterification of 2-benzylbutanedioic acid with pentanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
2-benzylbutanedioic acid+pentanolH2SO4dipentyl 2-benzylbutanedioate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Dipentyl 2-benzylbutanedioate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH) can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dipentyl 2-benzylbutanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Medicine: It may be explored for its potential pharmacological properties and as a precursor for drug synthesis.
Industry: The compound is used in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of dipentyl 2-benzylbutanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to form the corresponding carboxylic acid and alcohol. This reaction is catalyzed by esterases, which are enzymes that facilitate the breakdown of esters. The hydrolysis products can then participate in various biochemical pathways, exerting their effects on cellular processes.
Comparison with Similar Compounds
Structural and Functional Analogues
Dipentyl Phthalate (DPP)
- Structure : A phthalate ester with two pentyl groups attached to a benzene dicarboxylate backbone.
- Applications : Widely used as a plasticizer in polymers.
- Regulatory Status: Listed in the Nordic Ecolabelling criteria due to reproductive toxicity concerns .
- Its phthalate backbone is associated with stricter regulatory scrutiny compared to butanedioates .
Benzylbutyl Phthalate (BBP)
- Structure : A phthalate ester with one benzyl and one butyl group.
- Applications : Historically used in vinyl flooring and adhesives.
- Regulatory Status : Restricted under EU regulations (REACH) due to endocrine-disrupting properties .
- Key Differences : BBP’s phthalate structure differentiates it from Dipentyl 2-benzylbutanedioate’s butanedioate backbone. However, both compounds’ benzyl groups may confer similar volatility and bioaccumulation risks.
Diisopentyl Phthalate (DiPP)
- Structure : A branched phthalate ester with isopentyl chains.
- Applications : Used in flexible PVC products.
- Regulatory Status : Listed on the EU Candidate List for its reproductive toxicity .
- Key Differences : The branched alkyl chains in DiPP may reduce its crystallinity compared to this compound’s linear pentyl groups, affecting polymer compatibility.
Physicochemical Properties
The table below extrapolates properties based on structural analogs from , and 7:
Toxicity and Regulatory Considerations
- Phthalates vs. Butanedioates: Phthalates (e.g., DPP, BBP) are heavily regulated due to endocrine disruption and reproductive toxicity, as noted in EU and Nordic Ecolabelling guidelines . Butanedioates like this compound may face less scrutiny, but their benzyl group could raise concerns about bioaccumulation.
- Benzyl Substituents : The benzyl group in this compound may enhance its persistence in biological systems, akin to BBP .
Industrial and Research Relevance
- Plasticizer Performance : this compound’s linear pentyl chains may improve flexibility in polymers compared to branched analogs like DiPP.
- Synthetic Applications : Its benzyl group could make it a valuable intermediate in pharmaceuticals or agrochemicals, similar to benzyl-containing esters in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
